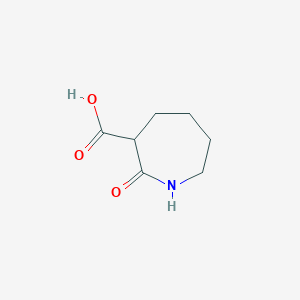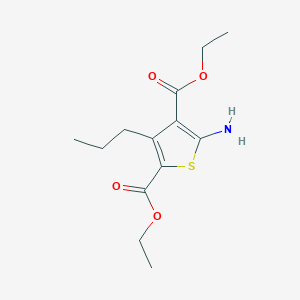![molecular formula C22H16N4O3S2 B2562802 2-(benzo[d]oxazol-2-ylthio)-N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide CAS No. 1797963-17-7](/img/structure/B2562802.png)
2-(benzo[d]oxazol-2-ylthio)-N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(benzo[d]oxazol-2-ylthio)-N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide” is a benzoxazole derivative . Benzoxazoles are prominent in medicinal chemistry due to their wide spectrum of pharmacological activities .
Synthesis Analysis
The synthesis of benzoxazole derivatives has been reported in various studies . The synthesized benzoxazole compounds were confirmed by IR, 1H/13C-NMR, mass and screened for their in vitro antimicrobial activity .
Molecular Structure Analysis
The molecular structure of benzoxazole derivatives can be analyzed using techniques like FTIR, NMR, and mass spectroscopy . For instance, the 1H NMR spectrum of a benzoxazole compound showed signals at 10.36 (s, 1H, -CONH), 8.25 (s, 1H, C-H triazole), 7.90 (d, J = 8.0 Hz, 2H, ArH), among others .
Chemical Reactions Analysis
Benzoxazole derivatives have been evaluated for their growth inhibitory activities . Some compounds showed moderate growth inhibitory activities in the concentration tested .
Physical And Chemical Properties Analysis
The physical and chemical properties of benzoxazole derivatives can be analyzed using techniques like FTIR, NMR, and mass spectroscopy . For instance, a benzoxazole compound was found to be a white solid with a yield of 76% and a melting point of 152–156 °C .
Scientific Research Applications
Antibacterial and Antimicrobial Agents
Compounds containing oxadiazole and thiophene groups have been synthesized and evaluated for their antibacterial activity. For instance, Ramalingam et al. (2019) synthesized derivatives involving oxadiazole and found them to exhibit significant antibacterial activity, suggesting the potential of similar compounds in developing new antibiotics or antimicrobial agents (Ramalingam, Ramesh, & Sreenivasulu, 2019).
Antitumor and Anticancer Activity
Research into benzothiazole and oxadiazole derivatives has demonstrated their potential in antitumor applications. Yurttaş et al. (2015) synthesized N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, showing considerable anticancer activity against several cancer cell lines. This suggests that structurally related compounds could be explored for their antitumor properties, offering insights into new therapeutic strategies against cancer (Yurttaş, Tay, & Demirayak, 2015).
Molecular Docking and In Silico Analysis
The in silico approach for predicting drug-likeness and microbial investigation of similar compounds highlights the importance of computational chemistry in the early stages of drug development. Pandya et al. (2019) synthesized compounds with antimycobacterial agents showing better activity compared to standard drugs, underlining the role of computational tools in optimizing and predicting the biological activities of new compounds (Pandya, Dave, Patel, & Desai, 2019).
Future Directions
properties
IUPAC Name |
2-(1,3-benzoxazol-2-ylsulfanyl)-N-[2-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N4O3S2/c27-19(13-31-22-24-16-8-3-4-9-17(16)28-22)23-15-7-2-1-6-14(15)12-20-25-21(26-29-20)18-10-5-11-30-18/h1-11H,12-13H2,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPVDMLVSUKONHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=NC(=NO2)C3=CC=CS3)NC(=O)CSC4=NC5=CC=CC=C5O4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[5-Amino-3-(4-chlorophenyl)pyrazolyl]thiolane-1,1-dione](/img/structure/B2562719.png)






![(2S)-2-[[(1S)-1-Carboxyethyl]amino]-3-methylbutanoic acid;hydrochloride](/img/structure/B2562729.png)

![3-[(5Z)-5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid](/img/structure/B2562732.png)
![N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-4-(trifluoromethyl)benzamide](/img/structure/B2562733.png)
![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide](/img/structure/B2562736.png)

![3-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-2,3,7,8-tetrahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-5(6H)-one](/img/structure/B2562738.png)